Msh, 2-tyr-alpha-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

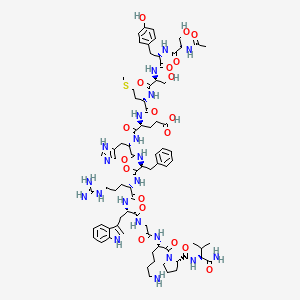

Msh, 2-tyr-alpha-, also known as Msh, 2-tyr-alpha-, is a useful research compound. Its molecular formula is C77H109N21O19S and its molecular weight is 1664.9 g/mol. The purity is usually 95%.

The exact mass of the compound Msh, 2-tyr-alpha- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Melanocyte-Stimulating Hormones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Msh, 2-tyr-alpha- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Msh, 2-tyr-alpha- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Skin Protection and Tanning

The role of α-MSH in stimulating skin pigmentation has led to its proposed use in cosmetic applications for sunless tanning. By enhancing melanin production, α-MSH can potentially reduce the risk of skin cancer associated with UV exposure .

Cancer Treatment

Recent studies have shown that α-MSH and its analogs can have therapeutic effects in melanoma treatment:

- Radiolabeled α-MSH Peptides : These have been developed for imaging and treating melanoma. For instance, 64Cu-labeled α-MSH analogs have demonstrated effective targeting and imaging capabilities for melanoma tumors .

- Apoptosis Induction : Research indicates that α-MSH can induce apoptosis in melanoma cells through modulation of signaling pathways involving Erk1/2 and MITF .

Neurological Applications

α-MSH has been implicated in neuroprotection, particularly in conditions such as cerebral ischemia/reperfusion injury. Its neuroprotective properties suggest potential applications in treating neurodegenerative diseases .

Appetite Regulation

α-MSH acts as an appetite suppressor, making it a candidate for obesity treatment by modulating feeding behavior through the central nervous system .

Melanoma Imaging

A study utilized a novel cyclic α-MSH peptide radiolabeled with indium-111 (111In) to assess its effectiveness as an imaging probe for melanoma detection. Results indicated high receptor-binding affinity and significant tumor uptake, demonstrating its potential for clinical imaging applications .

Gene Regulation in Melanocytes

Research on the ceRNA networks involved in α-MSH-induced melanogenesis revealed that specific long non-coding RNAs (lncRNAs) are regulated by α-MSH treatment, impacting key genes involved in pigmentation processes like TYR (tyrosinase) expression .

Data Tables

Analyse Des Réactions Chimiques

Oxidation Reactions

The methionine residue (position 4) is susceptible to oxidation, forming methionine sulfoxide or sulfone derivatives under oxidative conditions . This reaction alters bioactivity and is monitored via LC-MS .

Iodination of Tyrosine Residues

The tyrosine residue at position 2 undergoes site-specific iodination to form 2-(3,5-diiodo-tyr)-alpha-MSH. Key conditions:

| Parameter | Value/Reagent |

|---|---|

| Iodination agent | Iodine (I₂) or N-iodosuccinimide |

| Solvent | Dimethylformamide (DMF) |

| Yield | ~80% (purified via HPLC) |

Metal Coordination Reactions

Msh, 2-tyr-alpha- derivatives form stable complexes with radiometals (e.g., ⁹⁹ᵐTc, ¹⁸⁸Re) for diagnostic/therapeutic applications :

-

Cyclization via Metal Coordination : Replaces disulfide bonds with thiolate-metal-thiolate bridges (e.g., ReO coordination) .

-

Stability Testing : Metal-peptide complexes withstand challenges from NaCl, Ca²⁺, and serum proteins (Table 1) .

Table 1: Stability of ⁹⁹ᵐTc/¹⁸⁸Re-Msh Complexes Under Challenges

| Challenge | ¹⁸⁸Re Complex Stability (%) | ⁹⁹ᵐTc Complex Stability (%) |

|---|---|---|

| 10 mM Cysteine (4h) | 99.9 | 95.0 |

| 10 mM DTPA (18h) | 98.4 | 94.4 |

| Serum (12h) | 99.9 | 99.9 |

Enzymatic Degradation

Msh, 2-tyr-alpha- undergoes proteolysis by endopeptidases targeting:

-

Arg-Trp (positions 8–9) : Cleavage site for trypsin-like enzymes .

-

Lys-Pro (positions 12–13) : Susceptible to proline-specific peptidases .

pH-Dependent Reactions

-

Acidic Conditions : Protonation of histidine (position 6) and arginine (position 8) alters tertiary structure .

-

Basic Conditions : Deprotonation of lysine (position 11) enhances solubility in aqueous buffers.

Crosslinking Reactions

The ε-amino group of lysine (position 11) participates in:

-

Schiff Base Formation : With aldehydes (e.g., glutaraldehyde).

-

Biotinylation : Conjugation with biotin-NHS esters for affinity tagging.

Reduction of Disulfide Bonds

Though Msh, 2-tyr-alpha- lacks native disulfide bonds, engineered cysteine variants (e.g., Cys⁴,¹⁰) form reversible S–S bridges under oxidative conditions .

Photochemical Reactions

The tryptophan (position 9) side chain undergoes UV-induced degradation, forming kynurenine derivatives. This is mitigated by storage in amber vials .

Solubility and Stability

| Property | Value/Condition |

|---|---|

| Solubility in DMF | >50 mg/mL |

| Stability in PBS | >48h at 4°C |

| Lyophilization | Retains >90% activity post-reconstitution |

Propriétés

Numéro CAS |

75487-36-4 |

|---|---|

Formule moléculaire |

C77H109N21O19S |

Poids moléculaire |

1664.9 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C77H109N21O19S/c1-42(2)64(65(79)106)97-75(116)61-20-13-30-98(61)76(117)54(18-10-11-28-78)88-62(103)38-85-66(107)57(34-46-36-84-50-17-9-8-16-49(46)50)94-67(108)51(19-12-29-83-77(80)81)89-70(111)55(32-44-14-6-5-7-15-44)92-72(113)58(35-47-37-82-41-86-47)95-68(109)52(25-26-63(104)105)90-69(110)53(27-31-118-4)91-74(115)60(40-100)96-71(112)56(33-45-21-23-48(102)24-22-45)93-73(114)59(39-99)87-43(3)101/h5-9,14-17,21-24,36-37,41-42,51-61,64,84,99-100,102H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H2,79,106)(H,82,86)(H,85,107)(H,87,101)(H,88,103)(H,89,111)(H,90,110)(H,91,115)(H,92,113)(H,93,114)(H,94,108)(H,95,109)(H,96,112)(H,97,116)(H,104,105)(H4,80,81,83)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-/m0/s1 |

Clé InChI |

WHNFPRLDDSXQCL-UAZQEYIDSA-N |

SMILES |

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C |

SMILES isomérique |

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C |

SMILES canonique |

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C |

Key on ui other cas no. |

75487-36-4 |

Séquence |

SYSMEHFRWGKPV |

Synonymes |

(2-D-tyrosine)-alpha-MSH 2-Tyr-alpha-MSH 2-tyrosine-alpha-MSH 3,5-ditritiotyr(2)-alpha-MSH MSH, 2-Tyr-alpha- MSH, 2-tyrosine-alpha- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.